molecular formula C11H14O3 B3057822 Methyl 3-(3-hydroxypropyl)benzoate CAS No. 85431-06-7

Methyl 3-(3-hydroxypropyl)benzoate

Cat. No.: B3057822
CAS No.: 85431-06-7
M. Wt: 194.23 g/mol
InChI Key: GVSBSVZBSIOCJF-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxypropyl)benzoate is an organic compound belonging to the class of benzoates. It is characterized by a benzoate group attached to a 3-hydroxypropyl chain. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-hydroxypropyl)benzoate typically involves the esterification of 3-(3-hydroxypropyl)benzoic acid with methanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. The reaction mixture is continuously fed into a reactor where the esterification occurs, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 3-(3-oxopropyl)benzoic acid.

    Reduction: Formation of 3-(3-hydroxypropyl)benzyl alcohol.

    Substitution: Formation of substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-hydroxypropyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxypropyl)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 3-hydroxybenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 2-hydroxybenzoate

Comparison: Methyl 3-(3-hydroxypropyl)benzoate is unique due to the presence of the 3-hydroxypropyl chain, which imparts distinct chemical and physical properties compared to other methyl benzoates. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 3-(3-hydroxypropyl)benzoate is a compound of increasing interest in the fields of chemistry and biology due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various sources, including case studies and research findings.

This compound, with the molecular formula C11H14O3C_{11}H_{14}O_3, is synthesized through various organic reactions. It serves as an intermediate in organic synthesis and has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . The compound features a benzoate structure that allows for diverse chemical reactivity, including oxidation and substitution reactions.

The biological activity of this compound is largely attributed to its structural features. The hydroxyl group can form hydrogen bonds with biological molecules, which may influence their structure and function. Additionally, the benzoate moiety allows for hydrophobic interactions, enhancing binding affinity to specific targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, supporting its use as a natural preservative in food products.
  • Anti-inflammatory Study : Another investigation focused on the compound's anti-inflammatory properties using a lipopolysaccharide (LPS)-induced model in macrophages. The findings revealed a dose-dependent reduction in inflammatory markers, suggesting its potential role in managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other methyl benzoates. The presence of the 3-hydroxypropyl chain enhances its solubility and bioactivity compared to simpler benzoates, making it suitable for specific applications in medicinal chemistry .

PropertyThis compoundMethyl Benzoate
Molecular Formula C11H14O3C9H10O2
Antimicrobial Activity SignificantModerate
Anti-inflammatory Activity HighLow
Solubility Higher due to hydroxypropyl groupLower

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that it has a low toxicity profile; however, further research is needed to fully understand its long-term effects on human health and the environment .

Properties

IUPAC Name

methyl 3-(3-hydroxypropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBSVZBSIOCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570964
Record name Methyl 3-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85431-06-7
Record name Methyl 3-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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